![molecular formula C21H22N4O3 B2569953 (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanon CAS No. 1172544-04-5](/img/structure/B2569953.png)
(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone” is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperazine, and a dioxin ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a related compound was synthesized in two steps, starting with 1,3-dihydro-2H-1,3-benzimidazole-2-thione and reacting it with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole derivative . Another approach involved the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzimidazole, piperazine, and dioxin rings. The benzimidazole and piperazine units, in particular, are known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazolhaltige Verbindungen wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht . Diese Verbindung könnte antibakterielle, antifungale und antiparasitäre Wirkungen zeigen. Forscher könnten ihre Wirksamkeit gegen bestimmte Krankheitserreger untersuchen, darunter Bakterien, Pilze und Parasiten.
Antikrebs-Potenzial
Angesichts der vielfältigen pharmakologischen Aktivitäten von Benzimidazol-Derivaten könnte diese Verbindung auch krebshemmende Eigenschaften besitzen . Forscher könnten ihre Auswirkungen auf Krebszelllinien, die Hemmung des Tumorwachstums und mögliche Wirkmechanismen untersuchen.
Antiulkus- und Gastroprotektive Wirkungen
Die Klasse der Protonenpumpenhemmer (PPIs) umfasst Verbindungen mit Benzimidazol-Molekülen, die weit verbreitet zur Behandlung von Geschwüren und gastroösophagealen Refluxkrankheiten (GERD) eingesetzt werden. Die Untersuchung, ob diese Verbindung ähnliche Antiulkus-Effekte zeigt, könnte wertvoll sein .
Antivirale Eigenschaften
Imidazol-Derivate wurden als antivirale Wirkstoffe untersucht . Forscher könnten untersuchen, ob diese Verbindung eine Aktivität gegen bestimmte Viren zeigt, wie z. B. Herpesviren oder Influenza.
Weitere Biologische Aktivitäten
Über die genannten Anwendungen hinaus könnten Forscher weitere Wirkungen untersuchen, wie z. B. antioxidative, fiebersenkende oder antiallergische Eigenschaften.
Zusammenfassend lässt sich sagen, dass die einzigartige Struktur dieser Verbindung spannende Möglichkeiten für verschiedene wissenschaftliche Untersuchungen bietet. Forscher können ihr Potenzial in der antimikrobiellen Therapie, der Krebsbehandlung, der Ulkusbehandlung und vielem mehr untersuchen. Weitere Studien sind erforderlich, um ihre gesamte Bandbreite an biologischen Aktivitäten und Wirkmechanismen aufzudecken. 🌟 .
Wirkmechanismus
Target of action
The compound contains a benzimidazole moiety, which is known to have a broad range of chemical and biological properties . Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
Benzimidazole derivatives often interact with their targets through hydrogen bonding and aromatic stacking interactions, given the presence of the aromatic ring and the hydrogen bond donor/acceptor nitrogens in the imidazole ring .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Benzimidazole derivatives are known to interfere with a variety of biochemical pathways depending on their specific substituents and targets .
Pharmacokinetics
The presence of the piperazine unit could potentially enhance the aqueous solubility of the compound, which could improve its bioavailability .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with benzimidazole derivatives, it could potentially have a variety of effects .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Similar compounds with benzimidazole and piperazine structures have been shown to exhibit significant biological activities, including elastase inhibition, antioxidant activity, and DNA binding . The compound’s interactions with enzymes, proteins, and other biomolecules could be influenced by its unique structure, which includes a benzodioxin group, a piperazine ring, and a benzimidazole moiety .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have effects that change over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-21(19-14-27-17-7-3-4-8-18(17)28-19)25-11-9-24(10-12-25)13-20-22-15-5-1-2-6-16(15)23-20/h1-8,19H,9-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJYCXQECVXORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide](/img/structure/B2569870.png)
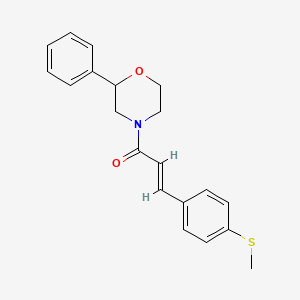

![N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B2569873.png)
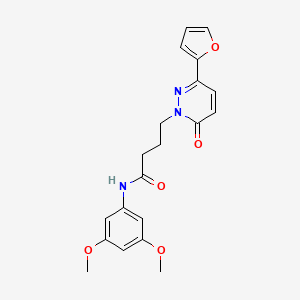
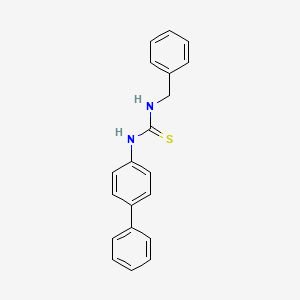
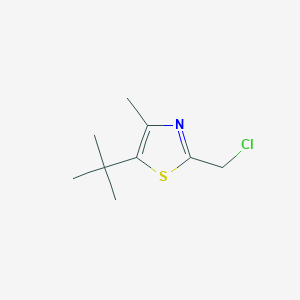
![3-((4-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2569880.png)
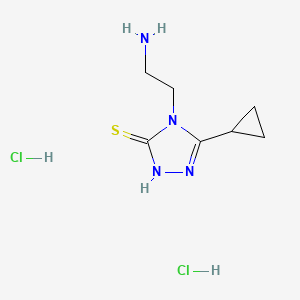
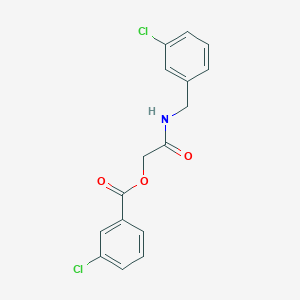
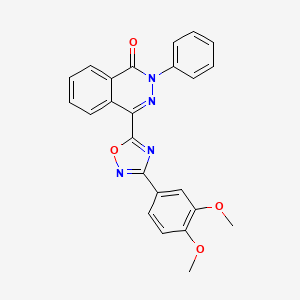
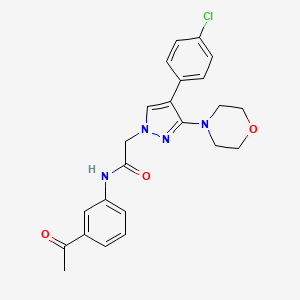
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2569890.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2569893.png)
